molecular formula C13H19NO B13070904 5,5-Dimethyl-2-P-tolylmorpholine

5,5-Dimethyl-2-P-tolylmorpholine

Cat. No.: B13070904
M. Wt: 205.30 g/mol
InChI Key: GPKAGEWOFKHUNL-UHFFFAOYSA-N
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Description

Overview of Morpholine (B109124) Derivatives in Synthetic Chemistry and Medicinal Chemistry

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, and its derivatives are of considerable interest in chemical research. In synthetic chemistry, the morpholine ring is a versatile building block. Its presence can influence the stereochemical outcome of reactions and provide a scaffold for the construction of more complex molecular architectures. A notable recent development is the photocatalytic, diastereoselective annulation strategy for synthesizing substituted morpholines from readily available starting materials, highlighting the ongoing innovation in accessing these structures. nih.gov

In medicinal chemistry, the morpholine moiety is recognized as a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets. The inclusion of a morpholine ring in a drug candidate can improve its pharmacological profile, including properties like aqueous solubility, metabolic stability, and bioavailability. The nitrogen atom of the morpholine ring is basic, while the oxygen atom can act as a hydrogen bond acceptor, allowing for diverse interactions with biological macromolecules.

Historical Context and Significance of the Morpholine Scaffold

The morpholine ring system has a long-standing history in medicinal chemistry. Its simple, stable, and synthetically accessible nature has made it a popular choice for chemists seeking to modify and optimize lead compounds in drug discovery programs. The name "morpholine" was coined in the 19th century, and since then, its derivatives have been found in a wide array of approved drugs and biologically active compounds.

The significance of the morpholine scaffold lies in its ability to impart favorable physicochemical properties to a molecule. Its incorporation can lead to compounds with improved pharmacokinetic profiles, which is a critical aspect of drug development. The chair-like conformation of the morpholine ring also provides a three-dimensional element to molecular structures, which can be crucial for effective binding to the active sites of proteins.

Research Landscape for 5,5-Dimethyl-2-P-tolylmorpholine

Specific academic research focusing exclusively on this compound is limited in publicly accessible literature. However, the research landscape for the broader class of 2-aryl-morpholines, to which this compound belongs, is an active area of investigation.

Recent studies have focused on developing novel synthetic methodologies for accessing substituted 2-aryl morpholines with high levels of stereocontrol. For instance, a photocatalytic approach has been demonstrated to be effective for the diastereoselective synthesis of this class of compounds. nih.gov This method utilizes a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid to construct the morpholine ring with various substitution patterns, including challenging tri- and tetra-substituted derivatives. nih.gov Such advancements in synthesis provide researchers with the tools to create libraries of diverse 2-aryl-morpholines for biological screening.

While direct research on the applications of this compound is not widely reported, the known biological activities of other 2-aryl-morpholine derivatives suggest potential areas of interest. Compounds within this class have been explored for a range of therapeutic applications, and the specific substitution pattern of 5,5-dimethyl and a p-tolyl group could modulate these activities in unique ways. The gem-dimethyl group at the 5-position may influence the compound's metabolic stability and conformational preferences, while the p-tolyl group at the 2-position will affect its electronic and steric properties, which are key determinants of biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number1017481-09-2
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol

Table 2: General Applications of Morpholine Derivatives in Medicinal Chemistry

Therapeutic AreaRole of Morpholine Moiety
OncologyPart of the structure of kinase inhibitors
Infectious DiseasesFound in antibiotics and antifungal agents
Central Nervous SystemComponent of antidepressants and other CNS-active drugs
Cardiovascular DiseasePresent in some antihypertensive agents

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

5,5-dimethyl-2-(4-methylphenyl)morpholine

InChI

InChI=1S/C13H19NO/c1-10-4-6-11(7-5-10)12-8-14-13(2,3)9-15-12/h4-7,12,14H,8-9H2,1-3H3

InChI Key

GPKAGEWOFKHUNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNC(CO2)(C)C

Origin of Product

United States

Synthetic Methodologies for 5,5 Dimethyl 2 P Tolylmorpholine and Analogous Morpholine Architectures

Established Synthetic Routes to the Morpholine (B109124) Core

The construction of the morpholine ring system is a well-established field in organic synthesis, with numerous strategies developed over the years. A common and traditional approach involves the intramolecular cyclization of a precursor containing both an amino and a hydroxyl group, appropriately positioned to form the six-membered ring. One of the most fundamental methods is the dehydration of diethanolamine (B148213) or its derivatives using strong acids like sulfuric acid. google.com

Another widely employed strategy is the reaction of a suitable amino alcohol with a dielectrophile, such as a dihaloalkane. For instance, the reaction of an N-substituted ethanolamine (B43304) with 1,2-dibromoethane (B42909) can yield the corresponding morpholine. sciencemadness.org The greater nucleophilicity of the amine compared to the alcohol typically drives the initial N-alkylation, followed by intramolecular O-alkylation to close the ring. sciencemadness.org

More contemporary methods often involve the ring-opening of activated small rings like epoxides or aziridines. The reaction of an enantiopure epoxide with an amino alcohol serves as a powerful and stereoselective route to disubstituted morpholines. acs.orgnih.gov This approach allows for the controlled introduction of substituents at specific positions. Similarly, the palladium-catalyzed hydroamination of aminoalkenes, which can be derived from aziridines, provides a diastereoselective synthesis of 2,5-disubstituted morpholines. rsc.org

Specific Chemical Synthesis Approaches for 5,5-Dimethyl-2-P-tolylmorpholine

One potential pathway involves the reaction of 2-amino-2-methylpropan-1-ol with a suitable p-tolyl-substituted epoxide. The nucleophilic amino group would attack the less hindered carbon of the epoxide, followed by an intramolecular cyclization to form the morpholine ring.

Alternatively, a route analogous to the synthesis of 2-aryl morpholines could be employed. nih.gov This would involve the reaction of a suitable 2-aminoethanol derivative with an aryl-bromomethyl-ketone. nih.gov For the target compound, this could be envisioned by reacting a derivative of 2-(p-tolyl)oxirane with 2-amino-2-methylpropan-1-ol.

A retrosynthetic analysis based on a palladium-catalyzed carboamination reaction, a method used for synthesizing cis-3,5-disubstituted morpholines, could also be adapted. nih.govnih.gov This would involve the preparation of an O-allyl ethanolamine derivative bearing the 5,5-dimethyl substitution pattern, which would then undergo a palladium-catalyzed coupling with a p-tolyl halide.

Stereoselective and Regioselective Synthesis Strategies

The synthesis of substituted morpholines often requires precise control over stereochemistry and regiochemistry, especially when multiple chiral centers are present. For a molecule like this compound, which has a stereocenter at the C-2 position, stereoselective synthesis is crucial for accessing specific enantiomers.

A powerful strategy for achieving stereoselectivity is the use of enantiomerically pure starting materials. For instance, the reaction of an enantiopure epoxide with an amino alcohol can lead to the formation of trans-2,5-disubstituted morpholines with high diastereoselectivity. acs.orgnih.gov By analogy, using an enantiopure p-tolyl-substituted epoxide would allow for the stereocontrolled synthesis of this compound.

Intramolecular reductive etherification is another effective method for the stereoselective synthesis of C-substituted morpholines. acs.org This approach involves the reduction of a keto alcohol intermediate, which can be assembled from an N-protected amino alcohol and an α-bromo ketone. The stereochemical outcome of the cyclization can be controlled by the choice of reducing agent and reaction conditions.

Palladium-catalyzed hydroamination reactions have also been shown to be highly stereoselective in the synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines, yielding single diastereomers. rsc.org Adapting this methodology would involve the synthesis of an appropriate aminoalkene precursor.

Catalytic Methods in Morpholine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the construction of the morpholine ring is no exception. Various catalytic systems have been developed to improve efficiency, selectivity, and functional group tolerance.

Palladium catalysis is prominent in several morpholine syntheses. For example, palladium-catalyzed carboamination reactions are key in the formation of cis-3,5-disubstituted morpholines. nih.govnih.gov Additionally, palladium-catalyzed hydroamination is a powerful tool for the stereoselective synthesis of 2,5-disubstituted morpholines. rsc.org A base-free Pd(DMSO)2(TFA)2 catalyst has been utilized for the Wacker-type aerobic oxidative cyclization of alkenes to access various nitrogen heterocycles, including morpholines. organic-chemistry.org

Iron(III) catalysts have been employed for the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted by an allylic alcohol. organic-chemistry.orgthieme-connect.com This method offers a more sustainable and cost-effective alternative to palladium catalysis.

Ruthenium catalysts have been used in tandem hydroamination and asymmetric transfer hydrogenation reactions for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.orgacs.orgubc.ca This one-pot reaction provides chiral morpholines in good yield and high enantiomeric excess. acs.orgubc.ca

More recently, photocatalytic methods have emerged for the synthesis of substituted morpholines. A diastereoselective annulation strategy using a photocatalyst allows for the synthesis of morpholines directly from readily available starting materials. acs.org

Synthetic Strategies for Derivatization and Analog Generation

The ability to generate a library of analogs from a core scaffold is essential for structure-activity relationship (SAR) studies in drug discovery. The morpholine ring offers several positions for derivatization.

For this compound, the nitrogen atom is a primary site for modification. N-alkylation or N-acylation can be readily achieved using standard procedures to introduce a variety of substituents.

The aromatic p-tolyl group provides another handle for derivatization. Functional groups on the phenyl ring can be modified or introduced through standard aromatic chemistry, such as electrophilic aromatic substitution or cross-coupling reactions, provided the morpholine core is stable to the reaction conditions.

Derivatization can also be achieved by starting from different building blocks. For example, using different substituted aryl-bromomethyl-ketones or epoxides in the initial ring-forming reaction would lead to a range of 2-aryl substituted morpholines. nih.gov Similarly, employing different amino alcohols would allow for variation at the C-5 position.

The synthesis of cis-3,5-di(bromomethyl)morpholine derivatives has been shown to be a versatile platform for generating analogs through nucleophilic displacement of the bromo groups. acs.org A similar strategy could be envisioned for functionalizing the methyl groups at the C-5 position if they were initially installed as functionalized handles.

Derivatization can also involve reactions of the morpholine ring itself. For instance, N-nitrosomorpholine derivatives can be formed by reaction with sodium nitrite (B80452) under acidic conditions, a reaction that has been used for analytical purposes. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 5,5 Dimethyl 2 P Tolylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the relative stereochemistry of 5,5-Dimethyl-2-P-tolylmorpholine. Both ¹H and ¹³C NMR would provide crucial information about the electronic environment of each nucleus, and advanced techniques would further elucidate spatial relationships and conformational preferences.

In a typical ¹H NMR spectrum, the protons of the tolyl group would exhibit characteristic signals in the aromatic region (around 7.0-7.5 ppm), with the methyl protons of the tolyl group appearing as a singlet at approximately 2.3 ppm. The protons on the morpholine (B109124) ring would appear in the aliphatic region. The proton at the C2 position, being adjacent to the tolyl group and the oxygen atom, would be expected to resonate at a downfield chemical shift. The methylene (B1212753) protons at C3 and C6, and the geminal dimethyl protons at C5, would have distinct chemical shifts influenced by their proximity to the nitrogen and oxygen atoms and their stereochemical environment.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The aromatic carbons of the p-tolyl group would resonate in the range of 120-140 ppm, while the aliphatic carbons of the morpholine ring would appear at higher field. The quaternary carbon at C5 would likely be observed around 40-50 ppm, and the C2 carbon, bonded to the tolyl group and oxygen, would be significantly downfield.

Illustrative Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-24.5 - 4.8ddJ = 10, 4
H-3a3.8 - 4.0m
H-3b3.6 - 3.8m
H-6a2.8 - 3.0m
H-6b2.6 - 2.8m
C5-CH₃ (gem-dimethyl)1.1 - 1.3s
C5-CH₃ (gem-dimethyl)1.0 - 1.2s
p-tolyl-CH₃2.3 - 2.4s
Aromatic (tolyl)7.1 - 7.4m
NH1.5 - 2.5br s

Note: This table is illustrative and based on typical values for similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and for determining the three-dimensional structure. nih.govyoutube.com

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons within the morpholine ring and to confirm the connectivity. For instance, cross-peaks would be expected between the H-2 proton and the protons on C3. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry and conformational preferences of the molecule. libretexts.orgyoutube.com It detects through-space interactions between protons that are in close proximity. For this compound, a NOESY experiment could reveal the relative orientation of the p-tolyl group with respect to the morpholine ring. For example, NOE cross-peaks between the H-2 proton and specific protons on the tolyl ring would indicate their spatial closeness, which is dependent on the conformation around the C2-aryl bond. Similarly, NOEs between the gem-dimethyl groups and other protons on the morpholine ring would provide insights into the ring's conformation, which is expected to be a chair-like structure. libretexts.orgacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₉NO), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 205.3 Da. balmxy.combalmxy.com A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass, confirming the elemental formula.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Loss of a methyl group: A peak corresponding to [M-15]⁺ would be expected due to the loss of a methyl radical from the gem-dimethyl group.

Cleavage of the morpholine ring: The morpholine ring can undergo characteristic cleavage patterns. For instance, cleavage adjacent to the nitrogen or oxygen atoms can lead to stable fragment ions.

Formation of a tolyl-containing fragment: A prominent peak corresponding to the tolyl group or a tolyl-containing fragment would likely be observed.

McLafferty rearrangement: If applicable, this rearrangement could lead to specific neutral losses and fragment ions.

Illustrative Predicted Mass Spectrometry Fragmentation Data

m/z Predicted Fragment Ion Possible Origin
205[C₁₃H₁₉NO]⁺Molecular Ion
190[C₁₂H₁₆NO]⁺Loss of CH₃
119[C₈H₉N]⁺Cleavage of the morpholine ring
91[C₇H₇]⁺Tropylium ion from the tolyl group
57[C₄H₉]⁺Fragment from the dimethylated part of the morpholine ring

Note: This table is illustrative and based on general fragmentation patterns of similar compounds. Actual experimental fragmentation will depend on the ionization method used.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. The N-H stretching vibration of the secondary amine in the morpholine ring would appear as a moderate band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic tolyl group would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine ring and methyl groups would appear just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring would give rise to a strong absorption band around 1100 cm⁻¹. The C-N stretching vibration would be found in the 1250-1020 cm⁻¹ region. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. nih.govmdpi.com The symmetric vibrations of the aromatic ring and the C-C backbone would be expected to show strong Raman signals. The symmetric stretching of the C-S bonds, if present as an impurity or in a related structure, would also be a strong Raman scatterer.

Illustrative Predicted Vibrational Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Spectroscopy
3300 - 3500N-H stretchIR
3000 - 3100Aromatic C-H stretchIR, Raman
2850 - 3000Aliphatic C-H stretchIR, Raman
1600 - 1450Aromatic C=C stretchIR, Raman
~1100C-O-C stretchIR
1250 - 1020C-N stretchIR

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure: The connectivity of all atoms would be definitively established.

Precise bond lengths and angles: This data provides insight into the bonding within the molecule.

Conformation in the solid state: The exact chair or boat conformation of the morpholine ring and the rotational orientation of the p-tolyl group would be determined.

Intermolecular interactions: Hydrogen bonding involving the N-H group and other non-covalent interactions that dictate the crystal packing would be revealed.

Absolute configuration: For a chiral compound like this compound, anomalous dispersion effects in the X-ray diffraction data can be used to determine the absolute stereochemistry at the C2 chiral center, assigning it as either (R) or (S). wikipedia.orglibretexts.org This is a direct and definitive method for assigning absolute configuration.

Illustrative X-ray Crystallography Data Table (Hypothetical)

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4
Bond Length C2-O (Å)1.43
Bond Length C2-N (Å)1.47
Bond Angle O-C2-N (°)109.5
Absolute Configuration at C2R (or S)

Note: This table is purely hypothetical and serves to illustrate the type of data obtained from an X-ray crystallographic study.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. nih.govunipi.itrsc.org For a chiral molecule such as this compound, Circular Dichroism (CD) spectroscopy is a powerful tool for stereochemical analysis in solution.

Circular Dichroism (CD): A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. The spectrum consists of positive or negative bands, known as Cotton effects, which are characteristic of the chiral environment of the chromophores within the molecule. In this compound, the p-tolyl group is the primary chromophore. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral center (C2) and the preferred conformation of the molecule in solution. By comparing the experimental CD spectrum with that of related compounds of known absolute configuration or with spectra predicted by quantum chemical calculations, the absolute stereochemistry of this compound can be determined.

The combination of these advanced spectroscopic techniques provides a comprehensive and detailed understanding of the chemical structure, conformation, and stereochemistry of this compound.

Computational and Theoretical Chemistry Studies of 5,5 Dimethyl 2 P Tolylmorpholine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Reactivity

No studies employing quantum chemical calculations such as Density Functional Theory (DFT) or ab initio methods to investigate the electronic structure and reactivity of 5,5-Dimethyl-2-P-tolylmorpholine have been identified. Such studies would typically provide insights into the molecule's orbital energies, charge distribution, and reactivity indices.

Conformational Analysis through Computational Methods

There is no available research on the conformational analysis of this compound using computational methods. This type of analysis would be crucial for understanding the three-dimensional shapes the molecule can adopt and their relative energies.

Molecular Modeling and Simulation Techniques

No molecular modeling or simulation studies for this compound have been published. These techniques are essential for exploring the dynamic behavior of molecules and their interactions with other entities.

Molecular Docking for Ligand-Target Interaction Prediction

Information regarding molecular docking studies to predict the interaction of this compound with biological targets is not available. Molecular docking is a key computational tool in drug discovery for predicting the binding affinity and mode of a ligand to a receptor.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

There are no records of molecular dynamics simulations being performed on this compound. These simulations would provide a detailed view of the molecule's conformational changes over time and the dynamics of its binding to a target.

Pharmacophore Modeling for Receptor Interaction Mapping

No pharmacophore models based on or including this compound have been developed. Pharmacophore modeling helps to identify the essential structural features of a molecule required for its biological activity.

In Silico Prediction of Molecular Interactions and Reactivity

Comprehensive in silico predictions of the molecular interactions and reactivity profile of this compound are not present in the current scientific literature.

Structure Activity Relationship Sar and Lead Optimization Strategies for 5,5 Dimethyl 2 P Tolylmorpholine Derivatives

Principles and Methodologies of SAR Elucidation

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that examines how the chemical structure of a molecule relates to its biological activity. patsnap.com By systematically modifying a lead compound, researchers can identify key structural features, known as pharmacophores, that are essential for its desired therapeutic effect. danaher.com The primary goal is to understand which parts of the molecule contribute positively or negatively to its interaction with a biological target, guiding the design of more potent and selective analogs. patsnap.com

For the 5,5-Dimethyl-2-P-tolylmorpholine scaffold, SAR elucidation would involve dissecting the molecule into its core components and systematically modifying each to probe its contribution to activity. Key regions for modification include:

The Aryl Group: The p-tolyl substituent at the 2-position is a critical site for modification. Changes here can influence electronic properties, steric interactions, and hydrophobic binding with the target.

The Morpholine (B109124) Ring: While the core ring is often retained for its favorable properties, substitutions on the nitrogen atom are a common strategy for modulating potency, selectivity, and physicochemical properties like solubility.

The Gem-Dimethyl Group: The 5,5-dimethyl substitution provides steric bulk and conformational constraint to the morpholine ring. Modifying this group (e.g., to a cyclopropyl (B3062369) group or removing one or both methyls) would reveal the importance of this feature for activity.

Methodologies for SAR elucidation are iterative. They begin with the synthesis of a focused library of analogs, followed by biological testing. The resulting data, which correlates structural changes with activity, allows for the development of an SAR model that informs the next round of analog design. danaher.com

Design and Synthesis of this compound Analogs for SAR Exploration

The rational design of analogs is central to exploring the SAR of the this compound scaffold. This process involves making discrete, well-considered changes to the molecule to test specific hypotheses about its interaction with the target.

Design Strategies:

Aryl Ring Substitution: Analogs would be designed to explore the electronic and steric requirements of the binding pocket. This includes moving the methyl group on the tolyl ring (to ortho or meta positions), replacing it with other substituents (e.g., halogens, methoxy, trifluoromethyl groups), or replacing the entire phenyl ring with other aromatic systems (e.g., naphthyl, pyridyl).

Nitrogen Substitution: If the morpholine nitrogen is a secondary amine (N-H), a series of alkyl, acyl, or aryl groups would be introduced. This is a common and powerful strategy to modulate a compound's properties and explore potential new binding interactions.

Stereochemistry: The carbons at positions 2 and 5 are potential chiral centers. The synthesis of individual stereoisomers is crucial, as biological targets are chiral, and different enantiomers or diastereomers often exhibit significantly different activities.

Synthetic Approaches: The synthesis of highly substituted morpholines can be achieved through various routes. One plausible approach for creating analogs of this compound involves multi-component reactions (MCRs) or stepwise cyclization strategies. acs.org For instance, a synthetic pathway could start from a suitable amino alcohol precursor which is then cyclized to form the morpholine ring. The substituents at the 2, 5, and N-positions can be introduced at different stages of the synthesis to generate a diverse library of analogs for testing. acs.org

Below is an illustrative table of potential analogs designed for SAR exploration.

Analog Modification from Parent Scaffold Rationale for Design
Analog 1p-tolyl replaced with phenylDetermine the importance of the methyl group for activity.
Analog 2p-tolyl replaced with 4-chlorophenylProbe the effect of an electron-withdrawing group on the aryl ring.
Analog 3p-tolyl replaced with 2-naphthylExplore if a larger hydrophobic surface enhances binding affinity. acs.org
Analog 4N-H replaced with N-methylAssess the impact of a small alkyl group on the nitrogen for potency and selectivity.
Analog 55,5-dimethyl replaced with a spiro-cyclopropaneInvestigate the steric and conformational requirements at the 5-position.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This computational technique formalizes the insights gained from SAR studies, allowing for the prediction of the activity of new, unsynthesized molecules. patsnap.com The process helps prioritize which compounds to synthesize, saving time and resources. patsnap.com

A QSAR model for this compound derivatives would be developed through the following steps:

Data Set Generation: A series of analogs is synthesized and their biological activities (e.g., IC₅₀ or EC₅₀ values) are measured.

Descriptor Calculation: For each analog, a set of numerical values, or "descriptors," that characterize its physicochemical properties is calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Building: A statistical method, such as Partial Least Squares (PLS) regression, is used to find the best correlation between the calculated descriptors and the measured biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability.

For a series of this compound analogs, relevant descriptors would be chosen to capture the structural variations.

Descriptor Type Example Descriptor Relevance to Scaffold
Electronic Hammett constant (σ)Quantifies the electron-donating/withdrawing effect of substituents on the tolyl ring.
Hydrophobic LogP (Partition Coefficient)Measures the overall lipophilicity of the molecule, affecting membrane permeability and binding.
Steric Molar Refractivity (MR)Describes the size and polarizability of substituents, which is critical for fitting into a binding pocket.
Topological Wiener IndexCharacterizes molecular branching and shape.
Quantum Chemical HOMO/LUMO energiesRelate to the molecule's reactivity and ability to participate in charge-transfer interactions.

A successful QSAR model can provide valuable insights into the mechanism of action and guide the design of more potent compounds. nih.gov

Lead Optimization Approaches applied to this compound Scaffolds

Lead optimization is the iterative process of refining a promising lead compound to improve its drug-like properties while maintaining or enhancing its desired biological activity. patsnap.com This phase addresses deficiencies in potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. danaher.com

Once an initial SAR is established, lead optimization focuses on fine-tuning the molecular structure to maximize interactions with the target and minimize off-target effects. patsnap.com For the this compound scaffold, this involves several strategies:

Structure-Based Design: If the 3D structure of the biological target is known, molecular docking can be used to visualize how the compound binds. patsnap.com This allows for precise modifications designed to form new hydrogen bonds, salt bridges, or hydrophobic interactions, thereby increasing affinity. For example, a substituent could be added to the tolyl ring to interact with a specific amino acid residue in the binding pocket.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties but may lead to improved biological activity or pharmacokinetics. patsnap.com For instance, the methyl group of the tolyl substituent could be replaced with a chlorine atom (a classical bioisostere) or the entire phenyl ring could be swapped for a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270) to improve properties like solubility or metabolic stability.

Conformational Constraint: Introducing conformational rigidity into a molecule can lock it into its "active" conformation, which can improve binding affinity and selectivity. For the this compound scaffold, this could involve creating bicyclic analogs or introducing bulky groups that restrict bond rotation.

A compound's efficacy depends not only on its target affinity but also on its ability to reach the target in the body and remain there for a sufficient time. creative-biolabs.com Early in vitro assessment of ADME properties is crucial to identify and correct liabilities before advancing a compound. nih.gov

Metabolic Stability: A key concern is how quickly a compound is broken down by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver. nih.gov

Assay: The metabolic stability of this compound analogs would be assessed using in vitro incubations with human liver microsomes (HLMs) or hepatocytes. frontiersin.org The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance.

Optimization: If a compound is metabolized too quickly, its structure is modified to block the sites of metabolism. For this scaffold, potential metabolic "soft spots" include the methyl group on the tolyl ring (which can be oxidized) and the carbon atoms adjacent to the morpholine oxygen and nitrogen. Replacing a metabolically labile hydrogen with a fluorine atom (a common "metabolic blocking" strategy) can significantly improve stability.

Cellular Permeability: For drugs targeting intracellular proteins, the ability to cross the cell membrane is essential. acs.org

Assay: Cellular permeability is often predicted using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like Caco-2 cell monolayers, which mimic the human intestinal epithelium. pharmaron.comhawaii.edu These assays measure the rate at which a compound passes from a donor to a receiver compartment.

Optimization: Permeability is largely governed by a compound's physicochemical properties, such as lipophilicity (LogP) and the number of hydrogen bond donors and acceptors. If an analog of this compound shows poor permeability, its structure can be modified to be more lipophilic or to reduce its polar surface area, often by masking polar groups. nih.gov

The table below summarizes key in vitro ADME assays relevant to the lead optimization of this scaffold.

ADME Property In Vitro Assay Purpose
Absorption Caco-2 / MDCK Permeability AssayPredicts intestinal absorption and identifies compounds that are substrates of efflux transporters (e.g., P-gp). pharmaron.com
Metabolism Liver Microsome Stability AssayMeasures metabolic clearance rate and predicts the metabolic half-life of a compound. frontiersin.org
Metabolism CYP Inhibition AssayIdentifies potential for drug-drug interactions by determining if the compound inhibits major CYP450 enzymes. nih.gov
Distribution Plasma Protein Binding AssayMeasures the fraction of compound bound to plasma proteins, as only the unbound fraction is typically active.
Solubility Kinetic/Thermodynamic Solubility AssayDetermines the aqueous solubility, which is critical for absorption and formulation.

By integrating these SAR and lead optimization strategies, the this compound scaffold can be systematically refined to produce drug candidates with an optimal balance of potency, selectivity, and pharmacokinetic properties.

Preclinical Research Paradigms and in Vitro Biological Investigations of 5,5 Dimethyl 2 P Tolylmorpholine and Its Derivatives

In Vitro Biological Assay Development and Screening Methodologies

The initial exploration of novel morpholine (B109124) derivatives, such as those in the 5,5-dimethyl-2-aryl-morpholine series, typically commences with the development and implementation of robust in vitro biological assays. These assays are crucial for high-throughput screening (HTS) to identify initial "hit" compounds with desired biological activity from a library of synthesized derivatives.

A common primary screening method involves cell-based assays that measure a specific biological response. For instance, in the context of anticancer research, the MTT (3-[4,5-dimethylthiazole-2-yl]-2,5 diphenyl tetrazolium bromide) assay is frequently employed to assess the cytotoxic or antiproliferative effects of new compounds on various cancer cell lines. nih.gov This colorimetric assay quantifies the metabolic activity of living cells, providing a measure of cell viability. Researchers have utilized this method to screen libraries of novel morpholine-acetamide derivatives for their potential as anti-tumor agents, identifying compounds that significantly inhibit cancer cell proliferation. nih.gov

Another critical aspect of assay development is ensuring the methodology is suitable for the specific biological question being addressed. For example, if the target is a specific enzyme, the assay must be designed to measure the modulation of that enzyme's activity. Similarly, if the compounds are intended to target a particular signaling pathway, reporter gene assays or specific protein phosphorylation assays might be developed. The choice of cell lines is also a critical parameter, often including a panel of cancer cell lines from different tissues to assess the spectrum of activity.

The development of these screening methodologies enables the rapid evaluation of structure-activity relationships (SAR), where systematic modifications to the morpholine scaffold (e.g., varying the aryl substituent at the 2-position) can be correlated with changes in biological activity.

Biological Target Identification and Validation through In Vitro Approaches

Following the identification of active compounds from primary screening, a critical next step is the identification and validation of their molecular targets. This process is essential for understanding the mechanism of action and for guiding further lead optimization.

A variety of in vitro techniques can be employed for target identification. For morpholine derivatives showing anticancer activity, one approach is to investigate their effect on known cancer-related targets. For example, some heterocyclic amine derivatives have been investigated for their ability to inhibit carbonic anhydrases, enzymes that are overexpressed in certain hypoxic tumors. nih.gov

Target validation involves confirming that modulation of the identified target is responsible for the observed cellular phenotype. This can be achieved through several in vitro approaches. For instance, if a compound is hypothesized to inhibit a specific enzyme, the inhibitory activity can be confirmed using a purified enzyme assay. Further validation can come from genetic approaches, such as using siRNA to knock down the expression of the putative target protein in cells and observing whether this phenocopies the effect of the compound.

Computational methods, such as molecular docking, are also valuable tools in the target identification and validation process. These methods can predict the binding of a compound to the three-dimensional structure of a potential protein target, providing insights into the possible mechanism of interaction and guiding the design of further experiments.

Receptor Binding Studies and Functional Assays for Receptor Modulation

For morpholine derivatives that are designed to interact with specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, receptor binding studies and functional assays are paramount. These studies aim to characterize the affinity of the compound for its receptor and to determine the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).

Receptor binding assays are typically performed using cell membranes or purified receptors and a radiolabeled or fluorescently labeled ligand that is known to bind to the target receptor. The new compound is then tested for its ability to displace the labeled ligand, which allows for the determination of its binding affinity (Ki) or inhibitory concentration (IC50).

Functional assays are subsequently used to determine the biological effect of the compound upon binding to the receptor. For GPCRs, these assays might measure changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium ions. For nuclear receptors, reporter gene assays are often used to measure the compound's ability to modulate the transcription of target genes. These assays can distinguish between agonists, which activate the receptor, and antagonists, which block the action of the endogenous ligand.

While specific receptor binding data for 5,5-Dimethyl-2-P-tolylmorpholine is not publicly available, the general methodologies described here would be the standard approach for characterizing its interaction with any putative receptor targets.

Enzymatic Interaction Studies and Inhibition Kinetics

When a morpholine derivative is found to target an enzyme, detailed enzymatic interaction studies are conducted to characterize the mechanism of inhibition. These studies are crucial for understanding how the compound exerts its effect and for optimizing its potency and selectivity.

Initial studies typically determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. Once a compound shows significant inhibition, further kinetic studies are performed to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). These studies involve measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots.

For example, in the study of morpholine-acetamide derivatives as potential anticancer agents, researchers investigated their inhibitory activity against carbonic anhydrase. nih.gov They determined the IC50 values for the most active compounds and compared them to a known standard inhibitor, acetazolamide. nih.gov Such studies provide valuable information on the potency and potential mechanism of enzyme inhibition.

The data from these kinetic studies are essential for understanding the structure-activity relationship and for guiding the design of more potent and specific enzyme inhibitors.

Cellular Assays for Mechanistic Pathway Elucidation in In Vitro Systems

If a compound is found to induce apoptosis (programmed cell death) in cancer cells, for example, further assays would be conducted to determine the specific apoptotic pathway involved. This could include assays for caspase activation (key enzymes in apoptosis), changes in mitochondrial membrane potential, or the expression levels of pro- and anti-apoptotic proteins.

In the context of morpholine derivatives with anticancer activity, researchers have investigated their effects on pathways such as the hypoxia-inducible factor-1 (HIF-1) pathway. nih.gov HIF-1 is a transcription factor that plays a crucial role in the adaptation of tumor cells to hypoxic conditions. By measuring the levels of HIF-1α protein in cells treated with the compounds, researchers can determine if the compounds are modulating this important cancer-related pathway. nih.gov

Other cellular assays that can be used to elucidate mechanistic pathways include Western blotting to measure changes in protein expression and phosphorylation, immunofluorescence to visualize the subcellular localization of proteins, and flow cytometry to analyze cell cycle distribution and apoptosis.

Investigation of Molecular Mechanism of Action in In Vitro Systems

The culmination of the in vitro preclinical investigation is a detailed understanding of the molecular mechanism of action of the compound. This involves integrating the data from target identification, binding studies, enzymatic assays, and cellular pathway analysis to build a comprehensive model of how the compound works at the molecular level.

For instance, if a 5,5-dimethyl-2-aryl-morpholine derivative is identified as an inhibitor of a specific kinase, the molecular mechanism of action would describe how the compound binds to the kinase, the type of inhibition it exerts, and how this inhibition leads to the downstream effects on cellular signaling pathways, ultimately resulting in the observed cellular phenotype (e.g., cell cycle arrest or apoptosis).

Molecular modeling and structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, can provide atomic-level details of the interaction between the compound and its target protein. This information is invaluable for understanding the precise molecular interactions that govern binding and activity and can guide the rational design of next-generation compounds with improved properties.

While the specific molecular mechanism of action for this compound has not been detailed in the public domain, the investigative paradigms outlined above represent the standard and rigorous approach that would be taken to elucidate the in vitro biological and molecular actions of this and related morpholine derivatives.

Future Directions and Emerging Research Perspectives on 5,5 Dimethyl 2 P Tolylmorpholine

Integration of Advanced Computational and Experimental Methodologies

The future of research into 5,5-Dimethyl-2-P-tolylmorpholine and its analogues will undoubtedly be shaped by the synergistic integration of computational and experimental techniques. While specific computational studies on this compound are not yet prevalent, the trajectory for morpholine (B109124) derivatives points towards a heavy reliance on in silico methods. These methods are crucial for predicting the pharmacokinetic and pharmacodynamic profiles of novel compounds, thereby streamlining the drug discovery process.

Advanced computational tools, such as molecular docking, are instrumental in predicting how ligands like this compound might interact with biological targets. For instance, docking studies on other morpholine derivatives have been used to analyze their binding modes within the active sites of proteins like Bcl-2, providing insights into their potential as anticancer agents. nih.gov Such computational approaches can help to prioritize synthetic efforts and guide the design of more potent and selective molecules.

Furthermore, the use of computational methods to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties is becoming increasingly standard. nih.gov These predictions are vital for identifying compounds with favorable drug-like properties early in the development pipeline, reducing the likelihood of late-stage failures. For this compound, computational modeling could predict its solubility, membrane permeability, and metabolic stability, offering a preliminary assessment of its potential as a drug candidate.

Exploration of Novel Synthetic Strategies for Morpholine Derivatives

The development of novel and efficient synthetic methods for constructing the morpholine core and its derivatives is a continuous area of research. These advancements are critical for accessing a wider diversity of chemical structures, including those with specific stereochemistry, which can be crucial for biological activity.

Several innovative strategies for the synthesis of substituted morpholines have emerged, which could be applied to the synthesis of this compound and its analogues. These include:

Intramolecular Reductive Etherification: This method has been shown to be effective for the synthesis of various substituted morpholines with good yields and high diastereoselectivity. oup.com

Palladium-Catalyzed Carboamination: This key reaction allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.govnih.gov

Methods from Amino Alcohols and α-Halo Acid Chlorides: This approach provides a sequence of coupling, cyclization, and reduction reactions to produce a variety of mono-, di-, and trisubstituted morpholines. thieme-connect.com

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: This one-pot reaction enables the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org

Ring Opening of 2-Tosyl-1,2-Oxazetidine: This strategy allows for the diastereoselective and diastereoconvergent synthesis of 2- and 3-substituted morpholine congeners. acs.org

These and other emerging synthetic methodologies will be pivotal in creating libraries of compounds around the this compound scaffold, enabling a thorough investigation of its structure-activity relationships (SAR).

Elucidation of Complex Ligand-Target Interactions

A deep understanding of how a molecule interacts with its biological target is fundamental to rational drug design. For this compound, future research will need to focus on identifying its specific molecular targets and elucidating the nature of the ligand-target interactions.

Future research will likely employ a combination of experimental techniques to unravel these interactions. X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound bound to its target protein. Biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction.

Moreover, studies on other morpholine derivatives offer clues to potential targets. For example, some morpholine-containing compounds have been identified as inhibitors of kinases involved in cancer cell signaling, such as PI3K and mTOR. nih.govacs.org Another study identified a morpholine derivative that induces ferroptosis in tumor cells by targeting the NRF2 protein. jst.go.jp These findings suggest that this compound could potentially interact with similar targets, a hypothesis that warrants experimental validation.

Contribution to the Broader Field of Medicinal Chemistry and Chemical Biology

The morpholine moiety is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov The future study of this compound will contribute to and benefit from the extensive knowledge base of morpholine-containing molecules.

The incorporation of a morpholine ring can significantly enhance the drug-like properties of a molecule. It can improve aqueous solubility, which is crucial for drug absorption, and modulate lipophilicity to optimize membrane permeability. nih.govbiosynce.com The morpholine scaffold is also known to improve the pharmacokinetic profile of compounds, leading to better in vivo efficacy. nih.gov

Research into this compound and its derivatives will likely contribute to several therapeutic areas. Given the prevalence of morpholine-containing drugs in oncology and central nervous system (CNS) disorders, these are logical areas of investigation. nih.govacs.orge3s-conferences.org For instance, the ability of some morpholine compounds to cross the blood-brain barrier makes them attractive candidates for treating neurological diseases. nih.govacs.org

The exploration of this specific morpholine derivative will also expand the available chemical space for drug discovery. By systematically modifying the substituents on the morpholine and tolyl rings, researchers can generate a diverse library of compounds for screening against a wide range of biological targets. This will not only advance our understanding of the SAR of this particular scaffold but also potentially lead to the discovery of novel therapeutic agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.